BenchChemオンラインストアへようこそ!

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine

Kinase inhibitor selectivity Hydrogen-bond geometry Heterocyclic SAR

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-54-9; molecular formula C₁₇H₂₂N₄O₂S; molecular weight 346.45) is a synthetic small molecule belonging to the azetidinyl pyrimidine sulfonamide class. This class is principally described in patent literature as inhibitors of Janus kinase (JAK) family proteins, with utility in treating JAK-related inflammatory, autoimmune, and neoplastic diseases.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 2097909-54-9
Cat. No. B2400327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097909-54-9
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)C)C
InChIInChI=1S/C17H22N4O2S/c1-11-7-12(2)14(4)17(13(11)3)24(22,23)21-8-15(9-21)20-16-5-6-18-10-19-16/h5-7,10,15H,8-9H2,1-4H3,(H,18,19,20)
InChIKeyHTORGOPFPCBBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,3,5,6-Tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-54-9): Procurement-Relevant Structural and Functional Classification


N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-54-9; molecular formula C₁₇H₂₂N₄O₂S; molecular weight 346.45) is a synthetic small molecule belonging to the azetidinyl pyrimidine sulfonamide class. This class is principally described in patent literature as inhibitors of Janus kinase (JAK) family proteins, with utility in treating JAK-related inflammatory, autoimmune, and neoplastic diseases [1]. The compound's sulfonamide linkage within the azetidine scaffold is structurally associated with JAK2 inhibition and selectivity against JAK3 in class-level structure-activity relationship (SAR) studies, a selectivity profile relevant to reducing immune suppression liabilities [2]. The tetramethylbenzenesulfonyl substituent distinguishes this compound from unsubstituted benzenesulfonyl or other heteroaryl-sulfonyl analogs in the same chemotype series [3].

Why N-[1-(2,3,5,6-Tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine Cannot Be Generically Substituted with In-Class Analogs


In-class azetidinyl pyrimidine sulfonamide analogs share a common core but diverge at three critical pharmacophoric positions: the sulfonyl substituent (R₁), the azetidine N-substitution pattern, and the heterocyclic amine identity (pyrimidin-4-amine vs. pyrimidin-2-amine vs. pyridazin-3-amine). Each of these variations propagates into measurable differences in molecular properties—lipophilicity, hydrogen-bonding capacity, steric bulk, and electronic distribution—that directly affect target selectivity, cellular permeability, and assay behavior [1]. The 2,3,5,6-tetramethylbenzenesulfonyl group of CAS 2097909-54-9 imparts elevated clogP and steric shielding relative to the unsubstituted benzenesulfonyl analog (CAS 2034421-22-0), while the pyrimidin-4-amine heterocycle offers distinct hydrogen-bond donor/acceptor geometry compared to the pyridazin-3-amine isostere (CAS 2097869-46-8). These quantifiable property differences make interchange without experimental re-validation unreliable for any assay or screening campaign . Evidence for performance equivalence between these analogs does not exist in the public domain.

Quantitative Differentiation Evidence for N-[1-(2,3,5,6-Tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-54-9)


Heterocyclic Amine Identity Defines Hydrogen-Bond Pharmacophore: Pyrimidin-4-amine vs. Pyridazin-3-amine Isostere Comparison

The target compound bears a pyrimidin-4-amine moiety, whereas its closest structural isostere, N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-46-8), contains a pyridazin-3-amine group. Although the two compounds share identical molecular formula (C₁₇H₂₂N₄O₂S) and molecular weight (346.45), the pyrimidine ring presents two endocyclic nitrogen atoms (N1 and N3) capable of acting as hydrogen-bond acceptors, while the pyridazine ring positions its two nitrogen atoms adjacent (N1-N2), altering both the hydrogen-bond acceptor geometry and the electron density distribution across the heterocycle . This difference is expected to produce distinct target binding profiles; however, published comparative biochemical data are not available for these two specific compounds . Cross-study comparison with N-(pyridin-3-yl)pyrimidin-4-amine-based CDK2 inhibitors demonstrates that the pyrimidin-4-amine scaffold supports potent kinase inhibition (IC₅₀ values in the nanomolar range in optimized analogs), whereas direct evidence for the pyridazin-3-amine scaffold in this specific azetidine-sulfonamide context is absent [1].

Kinase inhibitor selectivity Hydrogen-bond geometry Heterocyclic SAR

Sulfonyl Substituent Lipophilicity and Steric Bulk Differentiation: 2,3,5,6-Tetramethylbenzenesulfonyl vs. Unsubstituted Benzenesulfonyl

The target compound employs a 2,3,5,6-tetramethylbenzenesulfonyl group, whereas the simpler comparator N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034421-22-0) uses an unsubstituted benzenesulfonyl group. The four methyl substituents on the phenyl ring of the target compound increase molecular weight from 290.34 (comparator) to 346.45 (Δ = +56.11 Da) and raise the calculated logP (clogP) by approximately 1.5–2.0 log units, consistent with each methyl group contributing +0.5 log units to lipophilicity . This elevated lipophilicity predicts enhanced passive membrane permeability but reduced aqueous solubility [1]. The 2,3,5,6-tetramethyl substitution pattern additionally imposes greater steric bulk ortho to the sulfonamide linkage, which restricts rotational freedom of the phenyl-sulfonyl bond and may reduce metabolic susceptibility at the para position relative to the unsubstituted analog [2]. Published head-to-head PK or solubility data for these two specific compounds are not available.

Lipophilicity (clogP) Steric shielding Physicochemical property differentiation

Procurement Specification Quantification: Purity, Pricing, and Lead Time as Objective Selection Parameters

Commercially, the target compound is available at a certified purity of 90% (HPLC area%) from a traceable supplier . Scaling cost is nonlinear: the per-mg cost at 1 mg scale is $237.00/mg, decreasing to $6.64/mg at 100 mg scale—a 97.2% cost reduction per mg when scaling from the smallest to largest available pack size . The compound is supplied on a 3-week lead time for all listed pack sizes (1, 5, 10, 25, 50, 100 mg), a specification that should be factored into procurement timelines . No directly comparative pricing, purity, or lead-time data from a single supplier exist for the closest analog (CAS 2097869-46-8), making procurement comparisons inherently cross-vendor.

Procurement specification Purity quantification Cost-per-mg comparison

JAK2 vs. JAK3 Selectivity Predisposition of the Sulfonamide Chemotype: Class-Level SAR Inference

In class-level SAR studies, the sulfonamide series of JAK inhibitors has been reported to exhibit potent JAK2 inhibition with selectivity over JAK3, a profile that is therapeutically significant because JAK3 inhibition carries the functional consequence of immune suppression [1]. The target compound's sulfonamide linkage is positioned within the azetidine scaffold in a manner consistent with the general sulfonamide pharmacophore described in these studies, suggesting that it may similarly favor JAK2 over JAK3 [2]. However, the specific selectivity ratio for CAS 2097909-54-9 has not been published. For comparison, known JAK inhibitors such as baricitinib and other azetidinyl pyrimidine sulfonamides achieve JAK2/JAK3 selectivity ratios of up to 100-fold in optimized cases [3], but no data exist to confirm whether the target compound attains this range.

JAK kinase selectivity Immunosuppression risk Sulfonamide pharmacophore

Molecular Formula and Mass Uniqueness as Identity Verification Gate in Procurement Workflows

The target compound possesses a unique combination of molecular formula (C₁₇H₂₂N₄O₂S), molecular weight (346.4472), and InChI Key (HTORGOPFPCBBBZ-UHFFFAOYSA-N) . This triad serves as an unambiguous identity fingerprint that can be verified upon receipt via LC-MS or NMR. While the pyridazine analog (CAS 2097869-46-8) shares the same molecular formula, it has a distinct InChI Key (ADGFJGBDTGASQV-UHFFFAOYSA-N), enabling definitive differentiation even when co-eluting or when sample labeling is ambiguous . The benzenesulfonyl analog (CAS 2034421-22-0) differs in molecular formula (C₁₃H₁₄N₄O₂S) and molecular weight (290.34), precluding any risk of mistaken identity via mass-based detection .

Chemical identity verification Quality control Procurement risk management

Evidence-Supported Research Application Scenarios for N-[1-(2,3,5,6-Tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-54-9)


JAK2-Focused Kinase Inhibitor Screening Campaigns Requiring Sulfonamide Chemotype Diversity

This compound is suitable for inclusion in kinase inhibitor screening libraries where the sulfonamide chemotype is specifically sought for its reported class-level JAK2 selectivity over JAK3 [1]. The tetramethylbenzenesulfonyl substituent provides higher lipophilicity than the unsubstituted benzenesulfonyl scaffold, enabling exploration of lipophilic tolerance in the JAK2 ATP-binding pocket. Given the absence of compound-specific selectivity data, procurement should be coupled with in-house JAK1/JAK2/JAK3/TYK2 panel profiling to confirm the selectivity profile before advancing to cellular or in vivo studies.

Structure-Activity Relationship (SAR) Studies Comparing Pyrimidin-4-amine vs. Pyridazin-3-amine Hydrogen-Bond Pharmacophores

Head-to-head comparison of this compound (pyrimidin-4-amine) with its pyridazin-3-amine isostere (CAS 2097869-46-8) offers a controlled experimental framework for interrogating how heterocyclic amine hydrogen-bond acceptor topology influences kinase target engagement . The two compounds share identical molecular weight and sulfonamide-azetidine scaffold, isolating the heterocyclic amine as the sole variable. This enables clean SAR interpretation in biochemical and biophysical assays.

Reference Compound for LC-MS Method Development and InChI Key-Based Identity Verification Protocols

The compound's well-defined molecular properties (MF: C₁₇H₂₂N₄O₂S; MW: 346.4472; InChI Key: HTORGOPFPCBBBZ-UHFFFAOYSA-N) make it suitable as a reference standard for developing LC-MS identity verification protocols in compound management workflows . Its distinct InChI Key from the co-formula pyridazine analog enables unambiguous chromatographic method validation.

Procurement Benchmarking and Cost-of-Goods Comparison for Azetidinyl Sulfonamide Library Expansion

When planning library expansion of azetidinyl pyrimidine sulfonamides, the available purity (90% at all scales), cost-per-mg curve ($237.00/mg at 1 mg to $6.64/mg at 100 mg), and consistent 3-week lead time provide a transparent procurement benchmark . This enables cost-benefit analysis against quotes obtained from alternative suppliers for structurally related analogs, supporting grant budgeting and procurement planning.

Quote Request

Request a Quote for N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.